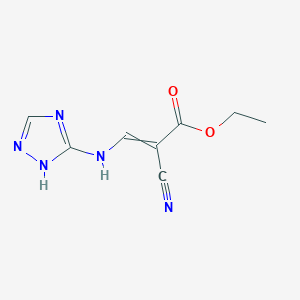

ethyl 2-cyano-3-(1H-1,2,4-triazol-5-ylamino)prop-2-enoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Molecular Structure Analysis

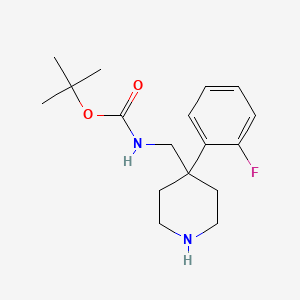

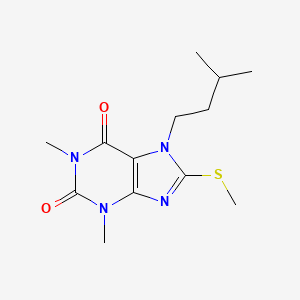

The molecular structure of ethyl 2-cyano-3-(1H-1,2,4-triazol-5-ylamino)prop-2-enoate contains a total of 30 bonds, including 16 non-H bonds, 7 multiple bonds, 6 rotatable bonds, 1 double bond, 1 triple bond, 5 aromatic bonds, 1 five-membered ring, 1 ester (aliphatic), 1 nitrile (aliphatic), and 1 Triazole .Physical And Chemical Properties Analysis

The physical and chemical properties of ethyl 2-cyano-3-(1H-1,2,4-triazol-5-ylamino)prop-2-enoate can be inferred from its structure. It has a melting point of 200–202 °C . The 1H NMR and 13C NMR spectra provide information about the hydrogen and carbon atoms in the molecule .Wissenschaftliche Forschungsanwendungen

Synthesis of Indole Derivatives

This compound plays a significant role in the synthesis of indole derivatives . Indoles are important types of molecules and natural products that play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .

Biological Potential of Indole Derivatives

Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This compound, being a part of the indole family, may also share these properties .

Inhibitor of Mitochondrial Pyruvate Transport

(2 E)-2-cyano-3-phenylprop-2-enoate derivatives, which this compound is a part of, can act as inhibitors of mitochondrial pyruvate transport . Pyruvate is the key substance controlling the formation of diacetyl, acetaldehyde, and acetate during alcoholic fermentation .

Antiviral Activity

Indole derivatives, including this compound, have shown potential as antiviral agents . For example, 6-Amino-4-substitutedalkyl-1 H -indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .

Anti-inflammatory and Analgesic Activities

Some derivatives of this compound have shown anti-inflammatory and analgesic activities along with a low ulcerogenic index . This makes them potential candidates for pain management and inflammation treatment .

Growth Inhibitory Activity

Certain derivatives of this compound have shown mild to moderate growth inhibitory activity against 14 tumor cell lines belonging to 7 different subpanels . This suggests potential applications in cancer treatment .

Wirkmechanismus

Target of Action

The primary targets of ethyl 2-cyano-3-(1H-1,2,4-triazol-5-ylamino)prop-2-enoate are ATF4 and NF-kB proteins . These proteins play a crucial role in cellular processes such as neuroprotection and anti-inflammatory responses .

Mode of Action

The compound interacts with its targets through the formation of a C-N bond between the nitrogen of the amino group and the carbonyl carbon, and the simultaneous proton transfer from nitrogen N1 to oxygen of the C=O bond . This interaction leads to significant changes in the cellular environment, particularly in the context of neuroprotection and anti-inflammatory responses .

Biochemical Pathways

The compound affects several biochemical pathways. It exhibits promising neuroprotective and anti-inflammatory properties by inhibiting ER stress , apoptosis , and the NF-kB inflammatory pathway . This inhibition results in reduced expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .

Result of Action

The result of the compound’s action is a significant reduction in nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . This leads to a decrease in inflammation and an increase in neuroprotection .

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the reaction of the compound occurs readily under controlled conditions . Furthermore, the compound’s efficacy can be influenced by the presence of other compounds in the environment .

Eigenschaften

IUPAC Name |

ethyl 2-cyano-3-(1H-1,2,4-triazol-5-ylamino)prop-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N5O2/c1-2-15-7(14)6(3-9)4-10-8-11-5-12-13-8/h4-5H,2H2,1H3,(H2,10,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUPUPEZXSPROOO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CNC1=NC=NN1)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 2-cyano-3-(1H-1,2,4-triazol-5-ylamino)prop-2-enoate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(Cyclohexylcarbamoyl)amino]propanoic acid](/img/structure/B2396894.png)

![N-[4-(2-oxo-1,2-dihydropyridin-1-yl)phenyl]prop-2-ynamide](/img/structure/B2396896.png)

![N-[1-[1-[1-(4-Chlorophenyl)cyclopentanecarbonyl]pyrrolidin-3-yl]pyrazol-4-yl]acetamide](/img/structure/B2396901.png)

![2-(3-Chloropyridin-4-yl)-2-azabicyclo[2.2.1]heptane](/img/structure/B2396902.png)

![N,N-Dimethyl-4-[[(9-methylpurin-6-yl)amino]methyl]piperidine-1-sulfonamide](/img/structure/B2396915.png)